3-(2-Iodophenyl)propanal

Description

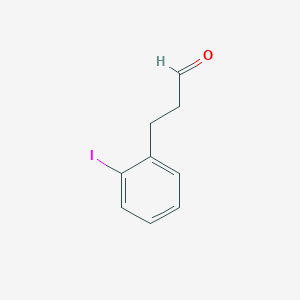

3-(2-Iodophenyl)propanal is an aromatic aldehyde featuring an iodine atom at the ortho position of the phenyl ring and a three-carbon aldehyde chain. Its molecular formula is C₉H₉IO, with a molecular weight of 260.07 g/mol (calculated). The iodine substituent imparts unique electronic and steric properties, influencing reactivity and applications in organic synthesis, particularly in cross-coupling reactions or as an intermediate in pharmaceutical development .

Properties

CAS No. |

111373-32-1 |

|---|---|

Molecular Formula |

C9H9IO |

Molecular Weight |

260.07 g/mol |

IUPAC Name |

3-(2-iodophenyl)propanal |

InChI |

InChI=1S/C9H9IO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6-7H,3,5H2 |

InChI Key |

OUTNNQAXOVKJAH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CCC=O)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(2-Iodophenyl)propanal can be synthesized through several methods. One common approach involves the reaction of 2-iodobenzyl bromide with propanal in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The choice of reagents, solvents, and reaction conditions can be optimized to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Iodophenyl)propanal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

Oxidation: 3-(2-Iodophenyl)propanoic acid

Reduction: 3-(2-Iodophenyl)propanol

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-(2-Iodophenyl)propanal has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of biochemical pathways and enzyme interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Iodophenyl)propanal involves its reactivity due to the presence of the aldehyde group and the iodine atom. The aldehyde group is susceptible to nucleophilic attack, while the iodine atom can participate in substitution reactions. These properties make it a versatile compound in various chemical transformations.

Comparison with Similar Compounds

Table 1: Key Properties of 3-(2-Iodophenyl)propanal and Related Compounds

Substituent Effects on Physicochemical Properties

- Iodo vs. Chloro : The iodine atom in this compound introduces steric bulk and polarizability compared to chlorine in 3-(2-Chlorophenyl)propanal. This difference may reduce reaction rates in sterically sensitive reactions (e.g., Friedel-Crafts alkylation) but enhance participation in halogen-bonding interactions .

- Trifluoromethyl Group : The trifluoromethyl substituent in 3-[2-(trifluoromethyl)phenyl]propanal increases electron-withdrawing effects, stabilizing the aldehyde group against oxidation. This property is advantageous in agrochemical synthesis .

- Functional Group Variation: Conversion of the aldehyde to a carboxylic acid (as in 3-(2-Iodophenyl)propanoic acid) drastically alters solubility and acidity (pKa ~4–5), making it suitable for ionic interactions in drug delivery systems .

Biological Activity

3-(2-Iodophenyl)propanal, with the chemical formula CHIO and CAS number 15275450, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

- Molecular Formula : CHIO

- Molecular Weight : 250.08 g/mol

- IUPAC Name : this compound

- SMILES Notation : C(C=O)(C1=CC=CC=C1I)C

Synthesis

The synthesis of this compound typically involves the reaction of iodo-substituted phenyl compounds with propanal derivatives under controlled conditions. The synthetic route may utilize various catalysts and solvents to optimize yield and purity.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies demonstrated its effectiveness against various bacterial strains. The compound's mechanism of action appears to involve disruption of the bacterial cell membrane, leading to cell lysis.

Anticancer Potential

In studies evaluating anticancer properties, this compound showed significant cytotoxic effects on cancer cell lines. The compound was tested against several types of cancer cells, including breast and colon cancer, where it induced apoptosis through the activation of caspase pathways.

- Table 1: Cytotoxicity Results

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| HCT116 (Colon) | 12 | Caspase activation |

| HeLa (Cervical) | 20 | Cell cycle arrest |

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective effects. In models of neurodegenerative diseases, the compound reduced oxidative stress markers and improved neuronal survival rates.

Case Studies

-

Study on Antimicrobial Activity :

A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 8 µg/mL, indicating strong antimicrobial potential . -

Cytotoxicity Assessment :

A recent investigation assessed the cytotoxic effects of various iodinated phenyl compounds, including this compound, using WST-1 assays on different cancer cell lines. Results indicated that this compound significantly inhibited cell proliferation in a dose-dependent manner .

The biological activity of this compound is attributed to its ability to interact with specific cellular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Interaction : Binding to certain receptors can trigger signaling cascades that result in apoptosis or cell cycle arrest.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.